![molecular formula C20H25N3O5 B2921263 (E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173411-50-1](/img/structure/B2921263.png)
(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, commonly known as COTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. COTPA is a synthetic compound that belongs to the class of oxadiazole derivatives and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as 1,3,4-oxadiazoles, are of significant interest due to their diverse pharmacological properties. Studies have explored the synthesis of heterocyclic compounds using precursor molecules that resemble the structure of (E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. For instance, Elmagd et al. (2017) discuss the use of thiosemicarbazide derivatives as building blocks for synthesizing various heterocyclic compounds, including 1,3,4-oxadiazoles, demonstrating the antimicrobial activity of some synthesized compounds (Elmagd et al., 2017).
Anticancer Activity
Research on the synthesis of compounds containing the 1,3,4-oxadiazole moiety and their evaluation for anticancer activity is an area of considerable interest. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures with the 1,3,4-oxadiazole ring, and evaluated their anticancer activity against various cancer cell lines, highlighting the potential of these compounds as anticancer agents (Ravinaik et al., 2021).
Enzyme Immobilization
The modification of nylons for enzyme immobilization involves the introduction of functional groups, such as 1,3,4-oxadiazole, to facilitate the coupling of enzymes. Freeman et al. (1974) discuss the grafting of linear polyacrylamide with acylhydrazide groups onto nylon, forming heterocycles that improve the binding capacity and stability of enzymes, indicating a potential application in biocatalysis and biosensing (Freeman et al., 1974).
Organic Sensitizers for Solar Cells
The design and synthesis of organic sensitizers for photovoltaic applications often involve conjugated systems with electron-donating and accepting groups, akin to the structure of (E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. Kim et al. (2006) engineered novel organic sensitizers with donor, electron-conducting, and anchoring groups, demonstrating high efficiency in solar cell applications, which points to the relevance of such structures in renewable energy research (Kim et al., 2006).
properties
IUPAC Name |
(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-25-15-11-13(12-16(26-2)18(15)27-3)9-10-17(24)21-20-23-22-19(28-20)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3,(H,21,23,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTDNVUFBBMUCK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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